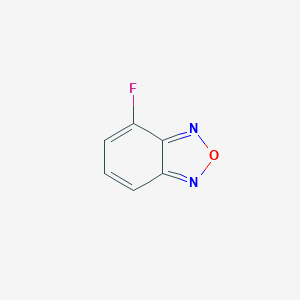

4-Fluoro-2,1,3-benzoxadiazole

概要

説明

4-フルオロ-2,1,3-ベンゾオキサジアゾールは、様々な科学分野でユニークな特性と用途を持つ化学化合物です。これはベンゾオキサジアゾールの誘導体であり、4位にフッ素原子が存在することを特徴としています。 この化合物は、特にアミノ酸やペプチドの分析において、蛍光標識試薬として広く使用されています .

2. 製法

合成ルートと反応条件

4-フルオロ-2,1,3-ベンゾオキサジアゾールの合成は、通常、4-フルオロアニリンのニトロ化とそれに続く環化反応を行います。 反応条件には、目的生成物の生成を確実にするために、強酸と制御された温度の使用が含まれることが多いです .

工業生産方法

工業的な設定では、4-フルオロ-2,1,3-ベンゾオキサジアゾールの生産は、大規模なニトロ化と環化プロセスを含む場合があります。 これらの方法は、高収率と高純度のために最適化されており、多くの場合、連続フロー反応器と高度な精製技術を採用しています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2,1,3-benzoxadiazole typically involves the nitration of 4-fluoroaniline followed by cyclization. The reaction conditions often include the use of strong acids and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

化学反応の分析

反応の種類

4-フルオロ-2,1,3-ベンゾオキサジアゾールは、以下のものを含む様々な化学反応を起こします。

置換反応: 特定の条件下では、フッ素原子は他の官能基で置換されます。

酸化と還元: この化合物はレドックス反応に関与し、酸化状態が変化します。

一般的な試薬と条件

置換: 水素化ナトリウムやハロアルカンなどの試薬が使用されます。

酸化: 過マンガン酸カリウムなどの強力な酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤.

主な生成物

これらの反応から生成される主な生成物には、分析化学で使用される様々な置換ベンゾオキサジアゾールと蛍光誘導体が含まれます .

科学的研究の応用

Chemistry

FBX is widely used as a fluorogenic labeling reagent in analytical chemistry. Its applications include:

- Detection of Amino Acids and Peptides: FBX is utilized in high-performance liquid chromatography (HPLC) and capillary electrophoresis for the derivatization of amino acids and peptides. This process enhances the sensitivity and specificity of detection methods .

-

Chemical Reactions: FBX participates in various chemical reactions, including:

- Substitution Reactions: The fluorine atom can be substituted with other functional groups.

- Oxidation and Reduction Reactions: FBX can undergo redox reactions, which are essential for synthesizing derivatives used in analytical techniques.

| Reaction Type | Description |

|---|---|

| Substitution | Fluorine can be replaced with other groups |

| Oxidation/Reduction | Changes in oxidation state |

| Derivatization | Forms fluorescent derivatives for analysis |

Biology

In biological research, FBX serves as a crucial tool for studying neurotransmitters and other biomolecules:

- Fluorescence Detection: The compound is employed to detect amino acid neurotransmitters through fluorescence, facilitating research in neurobiology and pharmacology.

- Diagnostic Assays: FBX is incorporated into diagnostic assays for monitoring therapeutic levels of various substances in clinical settings .

Medicine

FBX has significant implications in medical research:

- Development of Diagnostic Tools: Its fluorescent properties are harnessed to develop sensitive assays for detecting biomarkers associated with diseases .

- Therapeutic Monitoring: FBX aids in the monitoring of drug levels in patients, ensuring effective treatment regimens .

Industry

In industrial applications, FBX is utilized for quality control:

- Pharmaceuticals and Food Products: The compound plays a role in ensuring the quality and safety of pharmaceuticals and food products through rigorous testing protocols .

Case Study 1: Fluorogenic Labeling in HPLC

A study demonstrated the effectiveness of FBX as a labeling reagent for amino acids during HPLC analysis. The results indicated that the use of FBX significantly improved detection limits compared to traditional methods, showcasing its potential in analytical chemistry applications .

Case Study 2: Neurotransmitter Detection

Research involving the detection of neurotransmitters using FBX highlighted its sensitivity and specificity. The study found that FBX could successfully label neurotransmitters at low concentrations, making it an invaluable tool for neurobiological studies .

作用機序

4-フルオロ-2,1,3-ベンゾオキサジアゾールの作用機序は、アミノ酸やペプチドとの蛍光誘導体形成能力にあります。この化合物は、一次アミンと反応して、蛍光分光法で検出できる強い蛍光性を持つ生成物を形成します。 この特性により、分析化学や生物学的研究において貴重なツールとなっています .

6. 類似化合物の比較

類似化合物

7-フルオロベンゾフラザン-4-スルホンアミド: 同様の用途に使用されるもう1つの蛍光試薬.

4-(-ジメチルアミノスルホニル)-7-フルオロ-2,1,3-ベンゾオキサジアゾール: チオールやアミンに対する反応性で知られています.

4-(アミノスルホニル)-7-フルオロ-2,1,3-ベンゾオキサジアゾール: 生体試料の分析に使用されています.

独自性

4-フルオロ-2,1,3-ベンゾオキサジアゾールは、一次アミンに対する高い反応性と特異性のためにユニークであり、蛍光に基づく検出方法に最適な選択となっています。 安定性と使いやすさが、様々な科学分野での適用性をさらに高めています .

類似化合物との比較

Similar Compounds

7-Fluorobenzofurazan-4-sulfonamide: Another fluorogenic reagent used for similar applications.

4-(-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole: Known for its reactivity towards thiols and amines.

4-(aminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole: Used in the analysis of biological samples.

Uniqueness

4-Fluoro-2,1,3-benzoxadiazole is unique due to its high reactivity and specificity towards primary amines, making it an excellent choice for fluorescence-based detection methods. Its stability and ease of use further enhance its applicability in various scientific fields .

生物活性

4-Fluoro-2,1,3-benzoxadiazole, a derivative of benzofurazan, is recognized for its unique photophysical properties and biological applications. This compound has garnered attention in various fields, including analytical chemistry and biochemistry, due to its ability to act as a fluorogenic reagent. This article delves into the biological activity of this compound, summarizing key research findings and applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃FN₂O |

| Molecular Weight | 138.099 g/mol |

| Density | 1.423 g/cm³ |

| Boiling Point | 83°C (12 mmHg) |

| Flash Point | 69.8°C |

| CAS Number | 29270-55-1 |

This compound is notable for its fluorescence properties, which are exploited in various analytical applications.

Fluorogenic Properties

This compound serves as a fluorogenic derivatization reagent for the analysis of biogenic amines and catecholamines. Research indicates that it reacts rapidly with compounds such as dopamine and norepinephrine under mild conditions, forming stable fluorescent derivatives. The optimal conditions for this reaction include a borate buffer at pH 8.0 and a concentration of about 12.5 mM .

Detection of Heavy Metals

The compound has also been utilized in detecting heavy metals due to its strong fluorescence response when bound to metal ions. This application is particularly relevant in environmental monitoring and safety assessments in food products .

Catecholamine Analysis

A study evaluated the use of this compound in the derivatization of catecholamines for high-performance liquid chromatography (HPLC). The results demonstrated that under controlled pH conditions (between 7 and 11), a single fluorescent product was achieved, highlighting the compound's effectiveness in producing distinct analytical signals for catecholamines .

Fluorescent Probes Development

Another significant application involves the synthesis of new fluorophores based on the benzoxadiazole unit. These compounds exhibited strong solvent-dependent fluorescence emission and were characterized by their electronic structure using density functional theory. The findings suggest potential uses in developing analyte-responsive fluorescent probes .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Stability : The NBD derivatives formed with catecholamines were found to be stable at room temperature for up to 24 hours post-derivatization .

- Sensitivity : The sensitivity of spectrofluorometric assays developed using this compound was highlighted in energy drink analyses, showcasing its potential in food safety testing .

- Fluorescence Characteristics : The compounds derived from benzoxadiazole exhibited significant Stokes shifts and high extinction coefficients, making them suitable for sensitive detection methods .

特性

IUPAC Name |

4-fluoro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZQJBBZKDVVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404812 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-55-1 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-fluoro-2,1,3-benzoxadiazole synthesized according to the research?

A1: The research paper describes the synthesis of this compound from 2,6-difluoroaniline. [] The process involves treating 2,6-difluoroaniline with sodium azide. This reaction leads to the formation of the desired this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。